molecular formula C20H23Cl2NO2 B1590459 1-Methylpiperidin-4-yl 2-chloro-2,2-diphenylacetate hydrochloride CAS No. 54556-99-9

1-Methylpiperidin-4-yl 2-chloro-2,2-diphenylacetate hydrochloride

Cat. No. B1590459
CAS RN: 54556-99-9
M. Wt: 380.3 g/mol
InChI Key: OMVSMIXIHMPFDR-UHFFFAOYSA-N
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Description

“1-Methylpiperidin-4-yl 2-chloro-2,2-diphenylacetate hydrochloride” is a chemical compound with the molecular formula C20H23Cl2NO2 and a molecular weight of 380.3 g/mol . It is not intended for human or veterinary use and is used for research purposes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 380.3 g/mol . Other physical and chemical properties are not specified in the available sources.

Scientific Research Applications

Synthesis and Stereochemistry

The compound has been studied for its synthesis and stereochemistry, particularly in the context of diastereoisomeric piperidin-4-ols and their derivatives. Research by Casy and Jeffery (1972) focused on synthesizing cis and trans diastereoisomers of 1,3-dimethylpiperidin-4-ols, including acetate, benzilate, and diphenylacetate esters. The configurations and preferred conformations were determined using p.m.r. characteristics, providing insights into the stereochemical aspects of related compounds, including 1-methylpiperidin-4-yl derivatives (Casy & Jeffery, 1972).

Protective Groups in Synthesis

Another application lies in the use of piperidin-4-yl derivatives as protective groups for hydroxy functions in synthetic chemistry. Reese, Serafinowska, and Zappia (1986) explored the acid lability of 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl and its comparison to other protective groups, highlighting its potential utility in oligoribonucleotide synthesis under mild hydrolytic conditions (Reese, Serafinowska, & Zappia, 1986).

Crystal Structure Analysis

The compound's derivatives have also been subjects for crystal structure analysis. Gümüş et al. (2022) synthesized and analyzed 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, providing detailed insights into the molecule's crystal structure and intermolecular interactions, such as hydrogen bonds, which could be relevant for understanding the structural properties of 1-methylpiperidin-4-yl 2-chloro-2,2-diphenylacetate hydrochloride derivatives (Gümüş et al., 2022).

Intermediate in Pharmaceutical Synthesis

Fu De-cai (2008) investigated the synthesis of 2,2-diphenyl-2-hydroxyacetic acid-1-methyl-4-piperidinyl ester, an intermediate and metabolite of propiverine hydrochloride. This research highlights the compound's role in pharmaceutical synthesis, where the specific procedures and yields were studied to optimize the synthesis process and confirm the chemical structure through various analytical methods (Fu De-cai, 2008).

properties

IUPAC Name

(1-methylpiperidin-4-yl) 2-chloro-2,2-diphenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO2.ClH/c1-22-14-12-18(13-15-22)24-19(23)20(21,16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18H,12-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVSMIXIHMPFDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553823
Record name 1-Methylpiperidin-4-yl chloro(diphenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpiperidin-4-yl 2-chloro-2,2-diphenylacetate hydrochloride

CAS RN

54556-99-9
Record name Benzeneacetic acid, α-chloro-α-phenyl-, 1-methyl-4-piperidinyl ester, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54556-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylpiperidin-4-yl chloro(diphenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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